Diallyl dioxide, threo-(S,S)-

Description

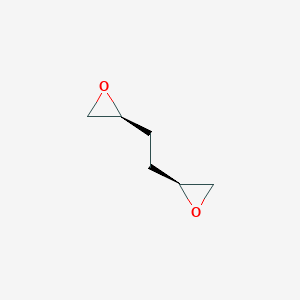

Structure

3D Structure

Properties

CAS No. |

74892-51-6 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(2S)-2-[2-[(2S)-oxiran-2-yl]ethyl]oxirane |

InChI |

InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2/t5-,6-/m0/s1 |

InChI Key |

HTJFSXYVAKSPNF-WDSKDSINSA-N |

Isomeric SMILES |

C1[C@@H](O1)CC[C@H]2CO2 |

Canonical SMILES |

C1C(O1)CCC2CO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diallyl Dioxide, Threo S,s

Stereoselective Synthesis Strategies

The controlled formation of the two stereocenters in threo-(S,S)-diallyl dioxide with the desired relative and absolute stereochemistry necessitates the use of sophisticated asymmetric synthesis techniques. Key strategies include asymmetric catalysis, the use of chiral auxiliaries, and chemoenzymatic methods, primarily focused on the stereoselective formation of a key precursor, (2S,5S)-hexa-1,5-diene-3,4-diol, which can then be cyclized to the target 1,2-dioxane (B1202867).

Asymmetric Catalysis Approaches for Diallyl Dioxide, threo-(S,S)-

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of threo-(S,S)-diallyl dioxide, the most pertinent catalytic methods involve the asymmetric dihydroxylation of a suitable diene precursor.

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. nih.govresearchgate.net In a potential synthesis of the target molecule, 1,5-hexadiene (B165246) would be the logical starting material. The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bonds. nih.govnih.gov To achieve the desired (S,S) configuration in the resulting diol, the AD-mix-α ligand system, which contains (DHQ)₂PHAL, would typically be employed.

The reaction would proceed via a [3+2] cycloaddition of the osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate. nih.gov Subsequent hydrolysis releases the chiral diol. A significant challenge in the dihydroxylation of a non-conjugated diene like 1,5-hexadiene is achieving high selectivity at both double bonds. The reaction conditions would need to be carefully optimized to favor the formation of the desired (3S,4S)-hex-1,5-diene-3,4-diol.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| OsO₄, (DHQ)₂PHAL (AD-mix-α) | 1,5-Hexadiene | (3S,4S)-Hex-1,5-diene-3,4-diol | >90% | Variable, requires optimization |

| OsO₄, (DHQD)₂PHAL (AD-mix-β) | 1,5-Hexadiene | (3R,4R)-Hex-1,5-diene-3,4-diol | >90% | Variable, requires optimization |

This table presents representative data for analogous Sharpless Asymmetric Dihydroxylation reactions, as specific data for 1,5-hexadiene was not available in the search results.

Chiral Auxiliary-Mediated Synthesis of Diallyl Dioxide, threo-(S,S)-

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered. This strategy provides a robust method for controlling stereochemistry.

A plausible approach for synthesizing threo-(S,S)-diallyl dioxide using a chiral auxiliary would involve the diastereoselective functionalization of a molecule containing the auxiliary. For instance, an achiral diallylic precursor could be attached to a chiral auxiliary, such as an Evans oxazolidinone. Subsequent diastereoselective reactions, for example, an aldol (B89426) reaction to introduce the hydroxyl groups, would be controlled by the steric and electronic properties of the auxiliary. The choice of the specific enantiomer of the auxiliary dictates the absolute stereochemistry of the newly formed stereocenters.

Once the desired threo relationship and (S,S) absolute stereochemistry are established in the acyclic precursor, the chiral auxiliary would be cleaved to reveal the chiral diol. This diol would then undergo cyclization to form the 1,2-dioxane ring.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) |

| Evans Oxazolidinone | Aldol Condensation | >95% |

| Camphorsultam | Alkylation | >98% |

This table provides representative data for reactions mediated by common chiral auxiliaries, illustrating the high levels of stereocontrol achievable.

Chemoenzymatic Synthesis Routes for Diallyl Dioxide, threo-(S,S)-

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical transformations to create efficient and environmentally friendly synthetic routes. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite regio- and stereoselectivity.

For the synthesis of threo-(S,S)-diallyl dioxide, a chemoenzymatic approach could involve the use of a lipase (B570770) for the kinetic resolution of a racemic mixture of a suitable precursor. For example, a racemic diol could be selectively acylated by a lipase, leaving one enantiomer of the diol unreacted and in high enantiomeric purity.

Alternatively, a dioxygenase enzyme could potentially be used for the direct, enantioselective dihydroxylation of 1,5-hexadiene to yield the (3S,4S)-diol. While specific examples for diallyl dioxide are not prevalent, the principle of using enzymes for the stereoselective oxidation of hydrocarbons is well-established.

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| Lipase | Kinetic Resolution (Acylation) | racemic-Hex-1,5-diene-3,4-diol | (3S,4S)-Hex-1,5-diene-3,4-diol | >99% |

| Dioxygenase | Asymmetric Dihydroxylation | 1,5-Hexadiene | (3S,4S)-Hex-1,5-diene-3,4-diol | High (organism dependent) |

This table illustrates the potential of enzymatic methods with representative data from analogous transformations.

Novel Retrosynthetic Analyses and Pathway Development

A robust retrosynthetic analysis is crucial for designing an efficient synthesis of threo-(S,S)-diallyl dioxide. The primary disconnection would be the peroxide bond, suggesting a cyclization of a suitable acyclic precursor containing two hydroxyl groups or their equivalents at the C3 and C6 positions.

Retrosynthetic Pathway:

Figure 1: Retrosynthetic analysis of threo-(S,S)-diallyl dioxide

This analysis identifies the key chiral intermediate as (3S,4S)-hex-1,5-diene-3,4-diol. The synthesis of this diol then becomes the central challenge, which can be addressed by the stereoselective methods discussed in section 2.1.

An alternative retrosynthetic approach could involve the direct dioxygenation of 1,5-hexadiene. This would be a highly convergent and atom-economical strategy, although achieving high stereoselectivity in such a transformation is a significant challenge.

Optimization of Enantiomeric Excess and Diastereomeric Ratio in Synthesis

Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) is paramount for the synthesis of a single stereoisomer. For the synthesis of threo-(S,S)-diallyl dioxide, optimization would focus on several key aspects of the proposed synthetic routes.

In asymmetric catalysis, such as the Sharpless AD, the choice of the chiral ligand is critical. While AD-mix-α is the standard choice for the (S,S) configuration, variations in the ligand structure can fine-tune the selectivity. The reaction temperature, solvent, and the rate of addition of the alkene can also significantly impact both the ee and dr.

In chiral auxiliary-mediated synthesis, the structure of the auxiliary itself and the reaction conditions for its attachment and cleavage must be optimized to prevent racemization. The diastereoselectivity of the key bond-forming reaction is often highly dependent on the choice of reagents and reaction temperature.

For chemoenzymatic routes, the selection of the enzyme and the optimization of reaction parameters such as pH, temperature, and substrate concentration are crucial for maximizing both the conversion and the enantioselectivity.

Strategies for Scalable Research-Grade Synthesis of Diallyl Dioxide, threo-(S,S)-

Transitioning a synthetic route from a small-scale laboratory procedure to a scalable process for producing research-grade quantities requires consideration of factors such as cost, safety, and ease of purification.

For the synthesis of threo-(S,S)-diallyl dioxide, a catalytic approach is generally preferable for scalability due to the reduced need for stoichiometric chiral reagents. The Sharpless Asymmetric Dihydroxylation, being a well-established and reliable reaction, is a strong candidate for a scalable synthesis of the chiral diol precursor. The use of a biphasic reaction medium (e.g., t-BuOH/water) can facilitate catalyst recycling and product isolation.

Purification strategies are also critical. Crystallization of the chiral diol intermediate can be an effective method for enhancing both enantiomeric and diastereomeric purity on a larger scale. Chromatographic separations, while effective at the lab scale, can be cumbersome and expensive for larger quantities.

Careful consideration of the safety of handling peroxides is essential. The final cyclization step to form the 1,2-dioxane ring should be conducted under controlled conditions to minimize the risk of decomposition.

Mechanistic Investigations of Reactions Involving Diallyl Dioxide, Threo S,s

Reaction Pathway Elucidation Studies

Kinetic Studies and Rate Determining Step Analysis

No published kinetic studies or analyses of the rate-determining step for any reaction specifically involving Diallyl dioxide, threo-(S,S)-, could be located. In general, for reactions involving cyclic peroxides, the rate-determining step can vary significantly depending on the reactants and conditions. It could involve the initial formation of the peroxide, its homolytic cleavage to form radical intermediates, or subsequent rearrangement or reaction steps. Without experimental data, any discussion on the rate-determining step for reactions of Diallyl dioxide, threo-(S,S)-, would be purely speculative.

Isotope Labeling Studies for Mechanistic Probing

Isotope labeling is a powerful tool for elucidating reaction mechanisms. However, a thorough search of the literature did not yield any studies that have utilized isotope labeling to probe the mechanisms of reactions involving Diallyl dioxide, threo-(S,S)-. Such studies could, for example, involve the use of deuterium (B1214612) or carbon-13 labeled precursors to trace the fate of specific atoms throughout a reaction sequence, providing invaluable mechanistic insights.

Role of Diallyl Dioxide, threo-(S,S)- as a Reactive Intermediate

The potential role of Diallyl dioxide, threo-(S,S)-, as a reactive intermediate in chemical transformations has not been documented. In many reactions involving the oxidation of dienes, cyclic peroxides can be formed as transient intermediates that are quickly consumed in subsequent steps. Whether Diallyl dioxide, threo-(S,S)-, plays such a role and the nature of its subsequent reactions remain an open area for research.

Mechanisms of Stereocontrol in Reactions Utilizing Diallyl Dioxide, threo-(S,S)-

Given the specific stereochemistry of the threo-(S,S)- isomer, its reactions would be expected to proceed with a degree of stereocontrol. However, without any documented reactions, the mechanisms governing this stereocontrol are entirely unknown. Understanding how the stereochemistry of the starting dioxide influences the stereochemical outcome of a reaction is a fundamental question that has yet to be addressed for this compound.

Investigation of Stereoselective Transformations Initiated by Diallyl Dioxide, threo-(S,S)-

There are no reports of stereoselective transformations that are initiated by Diallyl dioxide, threo-(S,S)-. The development of such transformations would be a significant contribution to synthetic chemistry, potentially allowing for the asymmetric synthesis of complex molecules. However, this remains a hypothetical application in the absence of any foundational research.

Stereochemical Research and Chiral Recognition Principles of Diallyl Dioxide, Threo S,s

Chiral Recognition Mechanisms in Molecular Interactions

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral compound. This principle is fundamental to many biological processes and is harnessed in analytical chemistry for enantiomeric differentiation. The threo-(S,S)- configuration of diallyl dioxide, with its specific three-dimensional arrangement of two epoxide functional groups, creates a unique chiral environment that can engage in diastereomeric interactions with other chiral entities.

A key mechanism for such recognition involves the formation of transient host-guest complexes. Research on structurally similar threo diols demonstrates that chiral boronic acids can act as differential receptors, binding selectively with enantiomers to produce a measurable signal. nih.gov In these systems, the sensor's chemoselective and enantioselective properties allow for the discrimination between closely related chiral molecules. nih.gov The interaction often relies on the formation of diastereomeric boronate esters, where the stability and spectroscopic properties of the complex depend on the stereochemical match between the host (receptor) and the guest (analyte).

Pattern-based recognition is an advanced approach that utilizes an array of different chiral sensors to generate a unique response pattern for a specific chiral analyte. nih.gov By analyzing this pattern with algorithms like principal component analysis (PCA), it is possible to determine not only the identity of a chiral compound but also its concentration and enantiomeric excess (ee). nih.gov For Diallyl dioxide, threo-(S,S)-, a similar array of chiral receptors could be envisioned to form distinct diastereomeric complexes, allowing for its specific detection and quantification in a mixture. The binding affinity in such interactions is governed by non-covalent forces, including hydrogen bonding, dipole-dipole interactions, and steric repulsion, all of which are highly sensitive to the precise stereochemistry of the interacting partners.

Conformational Analysis and Dynamics of threo-(S,S)- Stereoisomer

The chemical behavior of Diallyl dioxide, threo-(S,S)- is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds. For the threo-(S,S)- stereoisomer, rotation around the central carbon-carbon bond dictates the relative orientation of the two epoxide rings.

The molecule will preferentially adopt conformations that minimize steric and electronic repulsion. The likely low-energy conformations would be staggered arrangements where the bulky epoxide groups are positioned anti-periplanar to each other to reduce steric hindrance. Gauche interactions between the epoxide rings would represent higher energy states. The dynamics of interconversion between these conformations are typically rapid at room temperature. researchgate.net

While specific experimental crystallographic or NMR data for Diallyl dioxide, threo-(S,S)- is not widely available in the literature, its expected structural parameters can be inferred from analogous molecules. The stereochemistry is critical, as the "threo" designation indicates the two chiral centers have opposite relative configurations when drawn in a Fischer projection, leading to a specific spatial relationship between the substituents.

Table 1: Predicted Structural and Conformational Data for Diallyl dioxide, threo-(S,S)-

| Property | Predicted Value / Descriptor | Basis of Prediction |

|---|---|---|

| IUPAC Name | (2S,2'S)-2,2'-Bioxirane | Systematic Nomenclature |

| Molecular Formula | C₄H₆O₂ | --- |

| Molecular Weight | 86.09 g/mol | --- |

| Key Dihedral Angle | C-C-C-C backbone | Favors staggered conformations (anti and gauche) |

| Dominant Conformer | Anti-periplanar arrangement of epoxide rings | Minimization of steric strain |

This table is generated based on general principles of conformational analysis for acyclic molecules with chiral centers.

Influence of Stereochemistry on Reaction Trajectories

The stereochemistry of a reactant molecule can profoundly influence the course of a chemical reaction, determining which products are formed and in what ratios. lumenlearning.com When a chiral molecule reacts, and the bonds to its chiral center are not broken, the stereochemistry is preserved. lumenlearning.com However, if a reaction occurs at or near a stereocenter, the defined configuration of that center can direct the approach of reagents, leading to a specific stereochemical outcome in the product. This is known as stereochemical control.

The threo-(S,S)- configuration of diallyl dioxide creates a distinct topological environment around the reactive epoxide rings. An attacking nucleophile will experience different steric hindrances depending on its trajectory of approach, favoring one path over another. This can lead to high diastereoselectivity in reactions that generate a new stereocenter.

More advanced models of chemical reactivity suggest that stereochemistry can influence not just the energy of transition states but also the actual dynamics of the reaction. nih.gov Computational modeling has shown that mechanical forces or intrinsic molecular structure can activate specific intramolecular motions that set up "flyby trajectories." nih.gov These trajectories can advance the reactants directly to a specific product without exploring other possible intermediates, a phenomenon known as a nonstatistical dynamic effect. nih.gov In the context of Diallyl dioxide, threo-(S,S)-, its inherent chirality could promote such dynamic steering, leading to product ratios that are not predicted by simple transition state theory, favoring a kinetically controlled product over the more thermodynamically stable one. youtube.com This is particularly relevant in reactions like cycloadditions, where secondary orbital interactions in the transition state, dictated by the reactant's stereochemistry, can lower the activation energy for one pathway, as seen in the well-known "endo rule" of the Diels-Alder reaction. youtube.commasterorganicchemistry.com

Advanced Methodologies for Chiral Purity Assessment in Research Samples

Ensuring the stereochemical purity of a chiral compound is critical in research and industry. nih.gov The enantiomeric excess (ee), which measures the purity of one enantiomer in a mixture, and the diastereomeric excess (de) are key metrics of success in asymmetric synthesis. nih.govyoutube.com Several advanced analytical techniques are employed to determine the chiral purity of samples containing compounds like Diallyl dioxide, threo-(S,S)-.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common methods. researchgate.netresearchgate.net These phases are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs are widely used and can resolve a broad range of analytes. researchgate.net

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent. mdpi.com For chiral separations, a chiral selector, most commonly a cyclodextrin (B1172386) derivative, is added to the background electrolyte. mdpi.com The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different mobilities in the electric field, enabling their separation. This method is valued for its high resolution, speed, and low environmental impact. mdpi.com

Spectroscopic Methods: Chiroptical spectroscopy, particularly circular dichroism (CD), which measures the differential absorption of left- and right-circularly polarized light, provides information about the chiral nature of a molecule. Advanced methods now combine CD spectroscopy with machine learning algorithms. nih.govrsc.org This allows for the rapid determination of both ee and de in mixtures containing multiple stereoisomers without the need for physical separation, by analyzing the complex spectral data and comparing it to a trained model. nih.gov

Table 2: Comparison of Methodologies for Chiral Purity Analysis

| Methodology | Principle | Advantages | Common Application |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase leading to separation. researchgate.net | High versatility, well-established, robust. | Routine purity analysis and quality control. researchgate.net |

| Chiral Capillary Electrophoresis (CE) | Differential mobility of diastereomeric host-guest complexes in an electric field. mdpi.com | High efficiency, low sample/solvent use, fast. | Analysis of pharmaceuticals and polar compounds. mdpi.com |

| Circular Dichroism (CD) Spectroscopy | Measures differential absorption of circularly polarized light by chiral molecules. rsc.org | Non-destructive, very fast, no separation needed. | High-throughput screening, determination of absolute configuration. |

| Chemometric/Machine Learning Analysis | Algorithmic analysis of complex spectral data (e.g., from CD) from mixtures. nih.gov | Extremely rapid, can determine ee and de simultaneously. | High-throughput screening of asymmetric reaction outcomes. researchgate.net |

Diastereoselective and Enantioselective Applications of Diallyl dioxide, threo-(S,S)-

Chiral molecules that are enantiomerically pure are valuable as building blocks in asymmetric synthesis, where the goal is to create other chiral molecules with a specific, desired stereochemistry. youtube.com Diallyl dioxide, threo-(S,S)- can be employed in both diastereoselective and enantioselective applications.

Diastereoselective Applications: In diastereoselective reactions, the existing stereocenters in the starting material control the formation of new stereocenters. nih.gov This is an example of substrate control. youtube.com When Diallyl dioxide, threo-(S,S)-, undergoes a reaction, such as a nucleophilic ring-opening of one of its epoxide groups, the approach of the nucleophile is directed by the stereochemistry of the two existing chiral carbons. This diastereofacial bias leads to the preferential formation of one diastereomer of the product over others. The "anti-directing effect" observed in reactions of other molecules with allylic oxygen substituents is an example of this principle, where the existing stereocenter guides the stereochemical outcome of the reaction. nih.gov This makes the compound a useful precursor for synthesizing complex molecules with multiple, well-defined stereocenters, such as polyketide natural products or specific amino alcohol derivatives. nih.gov

Enantioselective Applications: Enantioselective synthesis aims to produce a single enantiomer of a chiral product from an achiral or racemic starting material. nih.gov While Diallyl dioxide, threo-(S,S)- is itself a product of such a synthesis, it can be used to induce chirality in other reactions. For example, it could potentially serve as a chiral ligand for a metal catalyst. The dioxide's oxygen atoms could coordinate to a metal center, creating a chiral catalytic environment. This chiral catalyst would then interact with a substrate to produce a product with high enantiomeric excess. Palladium-catalyzed reactions, such as asymmetric allylic alkylation, frequently employ chiral ligands to achieve high levels of enantioselectivity. nih.govnih.gov Furthermore, as a chiral starting material, the compound can be elaborated through a series of stereoconservative or stereospecific steps to yield enantiopure target molecules, such as antiviral agents or other pharmaceuticals where a single enantiomer provides the desired biological activity. mdpi.comrsc.orgresearchgate.net

Molecular Interactions and Biological Activity Mechanisms of Diallyl Dioxide, Threo S,s

Enzyme-Substrate/Inhibitor Interaction Mechanisms

The interaction of diallyl compounds with enzymes is a key aspect of their biological activity, particularly their role as enzyme inhibitors.

Kinetic studies have been instrumental in quantifying the inhibitory effects of diallyl compounds on various enzymes. A notable target is Cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of xenobiotics.

Diallyl sulfide (B99878) (DAS) has been identified as a selective inhibitor of CYP2E1. frontiersin.orgnih.gov Kinetic analyses have demonstrated that DAS exhibits competitive inhibition towards CYP2E1. nih.gov In one study, the inhibitory constant (Ki) for DAS was determined to be 6.3 ± 1.0 μmol/L, with a half-maximal inhibitory concentration (IC50) of 17.3 ± 1.1 μmol/L. nih.gov Further research has explored analogs of DAS to identify even more potent inhibitors with potentially lower toxicity. frontiersin.orgnih.gov For instance, diallyl ether and allyl methyl sulfide were found to have lower Ki values than DAS, at 3.1 μmol/L and 4.4 μmol/L, respectively. frontiersin.orgresearchgate.net

| Compound | IC50 (μmol/L) | Ki (μmol/L) | Type of Inhibition | Reference |

|---|---|---|---|---|

| Diallyl Sulfide (DAS) | 17.3 | 6.3 | Competitive | nih.gov |

| Diallyl Ether | 6.3 | 3.1 | Not Specified | frontiersin.org |

| Allyl Methyl Sulfide | 11.4 | 4.4 | Not Specified | frontiersin.org |

The precise three-dimensional arrangement of atoms within an enzyme-compound complex is crucial for understanding the mechanism of interaction. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods for elucidating such structures. nih.govutoronto.canih.govyoutube.com

While these techniques have been pivotal in structural biology, providing detailed insights into enzyme active sites and protein-ligand interactions nih.govnih.gov, specific, experimentally determined crystal or NMR structures of diallyl compounds like DAS or DATS bound to their enzyme targets are not widely available in the public domain.

In the absence of experimental structures, computational methods like molecular docking are employed to predict the binding modes of these compounds. For example, molecular docking studies have been performed to investigate the interaction of DAS and its analogs with the active site of human CYP2E1. nih.govresearchgate.net These computational models, often based on existing crystal structures of the target enzyme nih.gov, help in visualizing potential interactions and provide a basis for designing more potent inhibitors. However, these are predictive models and await experimental validation.

Receptor Binding and Ligand-Target Recognition Studies

Diallyl compounds have been shown to interact with and modulate the function of various cellular receptors.

Diallyl sulfide (DAS) has been found to activate the nuclear receptor CAR (Constitutive Androstane Receptor) in mouse liver. nih.govresearchgate.net This activation leads to the nuclear accumulation of CAR and the subsequent induction of target genes, such as Sult1e1, which encodes for estrogen sulfotransferase. nih.govresearchgate.net

Diallyl trisulfide (DATS) has demonstrated binding and inhibitory activity towards the estrogen receptor-α (ER-α) in human breast cancer cells. nih.gov This interaction results in the downregulation of ER-α protein and a suppression of its transcriptional activity. nih.govnih.gov DATS has also been shown to inhibit the expression of the epidermal growth factor receptor (EGFR) in osteosarcoma cells. nih.gov

Furthermore, research has identified the human transient receptor potential ankyrin 1 (TRPA1) receptor as a target for organic polysulfides like DADS and DATS. frontiersin.org These compounds covalently bind to specific cysteine residues (C621, C641, and C665) in the TRPA1 receptor, leading to its activation. frontiersin.org DATS is also suggested to interact with receptors for adenosine (B11128) or nitric oxide (NO), which may contribute to its cardioprotective effects. nih.gov In human prostate cancer cells, DATS has been shown to decrease the protein level of the Androgen Receptor (AR) and inhibit its nuclear translocation. aacrjournals.org

Modulation of Specific Cellular Pathways: Mechanistic Insights

The biological effects of diallyl compounds are often the result of their ability to modulate specific intracellular signaling pathways.

Diallyl sulfide (DAS) has been shown to modulate the Nrf2 (Nuclear factor-erythroid 2 related factor 2) signaling pathway, a key regulator of cellular antioxidant responses. aacrjournals.org DAS can induce the nuclear translocation of Nrf2, leading to the increased expression of antioxidant enzymes. aacrjournals.org Additionally, DAS can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway by preventing the nuclear translocation of the p65 subunit and decreasing the expression of TNF-receptor-associated proteins TRADD and TRAF2. nih.gov

Diallyl trisulfide (DATS) also exerts its effects through the modulation of multiple pathways. It has been found to inactivate the EGFR/PI3K/AKT/mTOR signaling pathway in osteosarcoma cells, which contributes to its anti-cancer effects. nih.gov In primary effusion lymphoma, DATS induces apoptosis by suppressing NF-κB signaling through the destabilization of TRAF6. spandidos-publications.com DATS is also known to inhibit the transcriptional activity of HIF-1α (hypoxia-inducible factor 1-alpha). nih.gov

Investigation of Molecular Targets and Binding Sites

Identifying the direct molecular targets of diallyl compounds is essential for understanding their mechanisms of action.

As previously mentioned, Cytochrome P450 2E1 (CYP2E1) is a well-established molecular target of diallyl sulfide (DAS). frontiersin.orgnih.govnih.gov The interaction is characterized by competitive inhibition, suggesting that DAS binds to the active site of the enzyme. nih.gov Another identified target for a related compound, diallyl trisulfide (DATS), is the heat shock protein 27 (HSP27) in human leukemic cells. nih.gov

The Androgen Receptor (AR) has been identified as a molecular target of DATS in human prostate cancer cells. DATS treatment leads to a transcriptional repression of the AR gene and inhibits the receptor's nuclear translocation. aacrjournals.org The Estrogen Receptor-α (ER-α) is another nuclear receptor targeted by DATS, which downregulates its expression and function in breast cancer cells. nih.gov

Exploration of Metabolites and their Mechanistic Roles (In Vitro)

Following administration, diallyl compounds are metabolized into various other sulfur-containing molecules, which themselves can be biologically active.

The metabolism of diallyl trisulfide (DATS) is rapid and leads to the formation of several other sulfur-containing metabolites. researchgate.net When DATS interacts with glutathione (B108866) (GSH), it can lead to the formation of hydrogen sulfide (H₂S), allyl mercaptan, and S-allyl glutathione disulfide. nih.gov These metabolites are believed to play a role in the cardioprotective and other beneficial effects of DATS. nih.gov In human breath, metabolites such as allyl methyl sulfide (AMS) and allyl methyl disulfide (AMDS) have been detected after the consumption of garlic. researchgate.net

| Parent Compound | Metabolite | Known In Vitro Mechanistic Role | Reference |

|---|---|---|---|

| Diallyl Sulfide (DAS) | Diallyl Sulfone (DASO2) | Inhibition of CYP2E1 | nih.gov |

| Diallyl Trisulfide (DATS) | Hydrogen Sulfide (H₂S) | Contributes to cardioprotective effects | nih.gov |

| Diallyl Trisulfide (DATS) | Allyl Mercaptan | Metabolic intermediate | researchgate.netnih.gov |

| Diallyl Trisulfide (DATS) | Allyl Methyl Sulfide (AMS) | Detected in breath post-consumption | researchgate.net |

| Diallyl Trisulfide (DATS) | Allyl Methyl Disulfide (AMDS) | Detected in breath post-consumption | researchgate.net |

Computational and Theoretical Studies of Diallyl Dioxide, Threo S,s

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Diallyl dioxide, threo-(S,S)-, these calculations would illuminate its electronic structure and predict its reactivity.

Electronic Structure: The electronic structure of dialkyl peroxides is characterized by the relatively weak oxygen-oxygen single bond. oup.comnumberanalytics.com Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2), would be used to calculate the molecular orbitals, electron density distribution, and electrostatic potential of Diallyl dioxide, threo-(S,S)-. mdpi.comnih.gov These calculations would likely reveal a high electron density around the oxygen atoms and the double bonds of the allyl groups, indicating potential sites for electrophilic attack. The peroxide bond is a key feature, and its length and the dihedral angle between the two C-O-O planes would be critical parameters determined by these calculations. nih.gov

Reactivity Prediction: Reactivity descriptors derived from quantum chemical calculations can predict how a molecule will behave in a chemical reaction. For Diallyl dioxide, threo-(S,S)-, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be of particular interest. A small HOMO-LUMO gap typically suggests higher reactivity. researchgate.net The HOMO would likely be localized on the peroxide linkage, indicating its susceptibility to oxidation, while the LUMO could be associated with the σ* anti-bonding orbital of the O-O bond, suggesting a propensity for reductive cleavage. rsc.org Conceptual DFT descriptors such as electronegativity, hardness, and the Fukui function would further pinpoint the reactive sites within the molecule. For instance, the Fukui function could distinguish the reactivity of the peroxide oxygens from the carbons of the allyl groups.

A hypothetical table of calculated electronic properties for Diallyl dioxide, threo-(S,S)- compared to a simpler dialkyl peroxide is presented below.

| Property | Diallyl dioxide, threo-(S,S)- (Hypothetical) | Dimethyl peroxide (Reference) |

| O-O Bond Length (Å) | 1.48 | 1.47 |

| C-O-O-C Dihedral Angle (°) | 118 | 119 |

| HOMO Energy (eV) | -9.5 | -10.2 |

| LUMO Energy (eV) | -0.8 | -0.5 |

| HOMO-LUMO Gap (eV) | 8.7 | 9.7 |

This table presents hypothetical values for Diallyl dioxide, threo-(S,S)- based on general trends for dialkyl peroxides to illustrate the data that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

The presence of two flexible allyl groups in Diallyl dioxide, threo-(S,S)- suggests a complex conformational landscape. Molecular dynamics (MD) simulations are the primary computational tool for exploring this conformational space. wustl.edumdpi.com

MD simulations model the movement of atoms over time by solving Newton's equations of motion. For Diallyl dioxide, threo-(S,S)-, an MD simulation would involve placing the molecule in a simulated solvent box and allowing it to move freely at a given temperature and pressure. nih.gov By tracking the trajectory of the atoms, one can identify the most stable conformations and the energy barriers between them. rsc.orgresearchgate.net

The key dihedral angles to monitor would be those around the C-O-O-C linkage and the C-C single bonds of the allyl groups. The analysis of the simulation trajectory would reveal the preferred orientations of the allyl groups relative to each other and to the peroxide core. This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors. wustl.edu Principal component analysis of the MD trajectory could help to identify the dominant modes of motion and simplify the complex conformational dynamics. rsc.org

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling can elucidate the mechanisms of chemical reactions by identifying the transition states and intermediates along a reaction pathway. For Diallyl dioxide, threo-(S,S)-, a primary reaction of interest would be the thermal or photochemical decomposition, which is characteristic of organic peroxides. mpg.de

Using methods like DFT, researchers can map the potential energy surface for the homolytic cleavage of the O-O bond, which would lead to the formation of two allyloxy radicals. The transition state for this bond-breaking process would be located, and its energy would determine the activation energy of the reaction. Further calculations could explore the subsequent reactions of the allyloxy radicals, such as β-scission or hydrogen abstraction.

Another potential reaction pathway for Diallyl dioxide, threo-(S,S)- could involve the allyl groups, for example, in cycloaddition reactions or electrophilic additions to the double bonds. researchgate.net Computational modeling could predict the feasibility of these reactions and the stereochemical outcomes. mdpi.com

Below is a hypothetical energy profile for the decomposition of Diallyl dioxide, threo-(S,S)-.

| Species | Relative Energy (kcal/mol) |

| Diallyl dioxide, threo-(S,S)- | 0 |

| Transition State (O-O cleavage) | +35 |

| 2 x Allyloxy radical | +25 |

This table presents a hypothetical reaction energy profile to illustrate the kind of data obtained from theoretical modeling of reaction pathways.

Density Functional Theory (DFT) Applications in Stereoselectivity Prediction

Given that Diallyl dioxide, threo-(S,S)- is a chiral molecule, a key application of computational chemistry would be to predict the stereoselectivity of its reactions. DFT has proven to be a powerful tool for this purpose. mdpi.comnih.gov

For reactions where Diallyl dioxide, threo-(S,S)- is a product, for example, in the oxidation of diallyl sulfide (B99878), DFT calculations could model the transition states leading to the different stereoisomers. By comparing the energies of these transition states, one can predict which isomer will be preferentially formed. The calculations would take into account steric and electronic effects that favor one stereochemical outcome over another.

Conversely, if Diallyl dioxide, threo-(S,S)- is a reactant, DFT can predict how its chirality will influence the stereochemical outcome of a reaction. For instance, in an epoxidation reaction of one of the allyl groups, the existing stereocenters would direct the incoming reagent to one face of the double bond over the other. Modeling the diastereomeric transition states would allow for the prediction of the product ratio. scielo.br

Computational Approaches to Molecular Recognition and Binding Affinity Prediction

Understanding how Diallyl dioxide, threo-(S,S)- interacts with other molecules, particularly biological macromolecules, is crucial for assessing its potential biological activity. Computational methods can predict these interactions and the strength of binding.

Molecular Docking: This technique would be used to predict the preferred binding orientation of Diallyl dioxide, threo-(S,S)- within the active site of a protein. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the receptor's binding site and use a scoring function to rank them. nih.gov

Binding Affinity Prediction: More advanced methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can provide a more accurate prediction of the binding affinity. ed.ac.uk These methods, which are computationally more demanding, calculate the free energy change of binding by simulating a non-physical pathway that transforms the ligand into a solvent molecule while it is in the binding site and in the bulk solvent. The difference between these two free energy changes gives the binding free energy. While there are no specific studies on Diallyl dioxide, threo-(S,S)-, the general principles of these methods are well-established for predicting the binding of small molecules to proteins. columbia.edunih.gov The chiral nature of Diallyl dioxide, threo-(S,S)- would be a key factor in its molecular recognition by a chiral receptor, and computational methods can be used to study this chiral discrimination. rsc.orgmpg.de

Structure Activity Relationship Sar and Derivative Research for Diallyl Dioxide, Threo S,s

Design and Synthesis of Analogues for Mechanistic Elucidation

A thorough search of scientific databases yields no specific studies focused on the design and synthesis of analogues of Diallyl dioxide, threo-(S,S)- with the explicit purpose of mechanistic elucidation. General methodologies for the stereoselective synthesis of various organic compounds, including those with specific stereoisomerism, are documented. For instance, convenient and concise routes for the synthesis of L-threo-sphingosine and its analogues have been explored, utilizing key steps like the preparation of trans-oxazoline and intermolecular olefin cross-metathesis. nih.gov However, the application of these or similar synthetic strategies to Diallyl dioxide, threo-(S,S)- has not been reported. The design of analogues to probe reaction mechanisms typically involves systematic modifications of the parent structure to investigate the roles of different functional groups and stereocenters in a given chemical transformation or biological interaction. In the absence of such studies on Diallyl dioxide, threo-(S,S)-, its mechanistic pathways remain speculative.

Systematic Structural Modification Strategies and Their Impact on Reactivity

The impact of systematic structural modifications on the reactivity of a compound is a cornerstone of SAR studies. By altering substituents, ring structures, and stereochemistry, chemists can tune the electronic and steric properties of a molecule to enhance its desired activity. For example, studies on other compounds have shown that the introduction of halogen substituents can significantly influence antioxidant properties. mdpi.com However, there is no available research detailing systematic structural modification strategies applied to Diallyl dioxide, threo-(S,S)-. Consequently, data on how modifications to the allyl groups or the dioxide core would affect its reactivity are not available.

Correlation of Structural Features with Observed Mechanistic Outcomes

Without experimental data from the study of Diallyl dioxide, threo-(S,S)- and its analogues, it is not possible to establish a correlation between its structural features and any observed mechanistic outcomes. Such correlations are fundamental to understanding how a molecule functions and to designing improved derivatives. For other classes of compounds, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been successfully employed to build models that correlate structural properties with biological or chemical activity. researchgate.net The lack of primary research on Diallyl dioxide, threo-(S,S)- precludes this type of analysis.

Development of Diallyl Dioxide, threo-(S,S)- Derived Molecular Probes

The development of molecular probes is a sophisticated area of chemical research that involves designing molecules to detect and visualize specific biological or chemical entities. nih.govscispace.com These probes often incorporate a fluorophore and a reactive or binding site tailored to the target of interest. While there has been significant progress in creating fluorescent probes for various applications, such as imaging reactive oxygen species in lysosomes or detecting tau protein aggregates, there is no indication in the scientific literature that Diallyl dioxide, threo-(S,S)- has been used as a scaffold or starting point for the development of such molecular probes. mdpi.comrsc.org The unique structural and potential reactive properties of Diallyl dioxide, threo-(S,S)- have not been harnessed for this purpose.

Principles for Designing Enhanced Diallyl Dioxide, threo-(S,S)- Systems for Specific Research Applications

The design of enhanced chemical systems for specific applications relies on a foundational understanding of the parent compound's structure-activity relationships. Key principles often involve optimizing target affinity and selectivity, improving pharmacokinetic properties, or enhancing signal-to-noise ratios in the case of molecular probes. Given the absence of foundational research on Diallyl dioxide, threo-(S,S)-, the principles for designing enhanced systems based on this specific molecule are yet to be established. Future research would first need to characterize its fundamental chemical and biological properties before rational design of improved derivatives could be undertaken.

Advanced Analytical Methodologies for Research on Diallyl Dioxide, Threo S,s

Spectroscopic Techniques in Mechanistic and Stereochemical Investigations

Spectroscopic methods are indispensable for probing the molecular structure and bonding of Diallyl dioxide, threo-(S,S)-. These techniques provide detailed information on the connectivity of atoms, the nature of functional groups, and the spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of molecules in solution. For Diallyl dioxide, threo-(S,S)-, both ¹H and ¹³C NMR are fundamental for confirming the molecular skeleton.

The determination of the threo relative configuration and the (S,S) absolute configuration relies on subtle details in the NMR spectrum. The vicinal coupling constants (³J) between protons on adjacent stereocenters are particularly informative. In many acyclic systems, a smaller coupling constant is often observed for the erythro isomer compared to the threo isomer. researchgate.net Thus, by measuring the ³J value between the methine protons of the dioxide core, the threo configuration can be supported.

Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into the preferred conformations of the molecule. For Diallyl dioxide, threo-(S,S)-, NOESY can help determine the spatial proximity of the allyl group protons to the protons on the heterocyclic ring, aiding in a more complete conformational picture. The equilibrium between different rotamers can also be studied by monitoring chemical shift changes and coupling constants at various temperatures.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Diallyl dioxide, threo-(S,S)- (Note: These are estimated values based on analogous structures, as specific experimental data for this compound is not widely available in public literature.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=CH ₂ | 5.10 - 5.30 | 118 - 122 |

| C H=CH₂ | 5.80 - 6.00 | 132 - 136 |

| O-CH | 3.50 - 3.80 | 75 - 80 |

| S-CH ₂ | 2.80 - 3.20 | 35 - 40 |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. uni-siegen.de These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. nih.govsu.se

For Diallyl dioxide, threo-(S,S)-, IR spectroscopy would clearly show the presence of the C-O-C ether linkages and the C=C double bonds of the allyl groups. The stretching vibrations of the S=O bonds in the dioxide moiety would also give rise to characteristic strong absorptions. Raman spectroscopy is particularly useful for detecting the symmetric vibrations of the C=C and S-S bonds, which may be weak in the IR spectrum. nih.gov The specific frequencies of these vibrations can be subtly influenced by the stereochemistry of the molecule, and theoretical calculations are often used in conjunction with experimental data to assign the observed bands to specific vibrational modes.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in Diallyl dioxide, threo-(S,S)- (Note: These are typical frequency ranges and specific values can vary based on the molecular environment.)

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| C-H (sp²) stretch | 3010 - 3100 | 3010 - 3100 |

| C-H (sp³) stretch | 2850 - 3000 | 2850 - 3000 |

| C=C stretch | 1640 - 1680 (weak to medium) | 1640 - 1680 (strong) |

| C-O-C stretch | 1080 - 1150 (strong) | Weak |

| S=O stretch | 1300 - 1350 & 1120 - 1160 (strong) | Medium |

Mass Spectrometry (MS) for Reaction Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. miamioh.edu For Diallyl dioxide, threo-(S,S)-, the molecular ion peak would confirm its elemental composition.

The fragmentation of ethers often involves cleavage of the C-O bond or the C-C bond alpha to the oxygen. libretexts.orgyoutube.com In the case of Diallyl dioxide, threo-(S,S)-, characteristic fragmentation would likely involve the loss of an allyl radical or the cleavage of the dioxide ring. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental formulas. When coupled with techniques designed to study transient species, MS can be a powerful tool for identifying short-lived intermediates in the synthesis or reactions of Diallyl dioxide, threo-(S,S)-.

Chromatographic Methods for Isomer Separation and Purification in Research

Chromatographic techniques are essential for the separation and purification of the desired threo-(S,S)- isomer from other stereoisomers (e.g., the erythro diastereomer and its enantiomer) and any unreacted starting materials or byproducts.

High-performance liquid chromatography (HPLC) is a versatile technique for separating diastereomers. nih.gov By using a normal-phase or reverse-phase column with an appropriate solvent system, it is often possible to achieve baseline separation of the threo and erythro diastereomers of diallyl dioxide. The separation is based on the different polarities and interactions of the diastereomers with the stationary phase. Preparative HPLC can then be used to isolate the pure threo-(S,S)- isomer in sufficient quantities for further study.

Gas chromatography (GC) is another powerful technique for separating volatile compounds. For the analysis of diallyl dioxide isomers, a capillary column with a suitable stationary phase would be employed. The different boiling points and polarities of the stereoisomers would lead to different retention times, allowing for their separation and quantification.

X-ray Crystallography and Diffraction Studies of Diallyl Dioxide, threo-(S,S)- and its Complexes

The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. If a suitable single crystal of Diallyl dioxide, threo-(S,S)- can be grown, X-ray crystallography can provide precise information about bond lengths, bond angles, and the absolute configuration of the stereocenters. nih.govresearchgate.net This technique would unequivocally confirm the threo relative stereochemistry and, through the use of anomalous dispersion, could also establish the (S,S) absolute configuration.

Furthermore, X-ray diffraction can be used to study the structure of complexes formed between Diallyl dioxide, threo-(S,S)- and other molecules, such as metal ions or host molecules. This information is crucial for understanding its coordination chemistry and potential applications in materials science or catalysis.

Advanced Chiral Analytical Techniques (e.g., Chiral HPLC, GC-MS)

To confirm the enantiomeric purity of the threo-(S,S)- isomer, advanced chiral analytical techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers. chiralpedia.comcsfarmacie.cz This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. By analyzing a sample of the synthesized Diallyl dioxide, threo-(S,S)- on a suitable chiral column, it is possible to determine its enantiomeric excess (e.e.).

Gas Chromatography-Mass Spectrometry (GC-MS) can also be adapted for chiral analysis. researchgate.net This can be achieved by using a chiral GC column or by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. ntu.edu.sg The mass spectrometer then provides structural information for each separated enantiomer.

Table 3: Comparison of Advanced Chiral Analytical Techniques for Diallyl dioxide, threo-(S,S)-

| Technique | Principle | Application to Diallyl dioxide, threo-(S,S) | Advantages | Limitations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.com | Determination of enantiomeric purity. | Direct separation of enantiomers, preparative scale possible. | Requires a suitable chiral stationary phase. |

| Chiral GC-MS | Separation of enantiomers on a chiral GC column or as diastereomeric derivatives, followed by MS detection. | Quantification and structural confirmation of each enantiomer. | High sensitivity and structural information. | May require derivatization, compound must be volatile. |

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes with a chiral lanthanide shift reagent, inducing chemical shift differences between enantiomers. | Determination of enantiomeric purity. | No separation needed, provides structural information. | Can cause line broadening, requires pure sample. |

Q & A

Q. Table 1: System Suitability Parameters for Diallyl Disulfide (A) and Trisulfide (B)

| Parameter | Diallyl Disulfide (A) | Diallyl Trisulfide (B) |

|---|---|---|

| Retention Time | 8.2 min | 10.5 min |

| CV (%) | 1.64 | 0.45 |

| Resolution | ≥1.5 | ≥1.5 |

Basic Question: What are the critical factors in determining the crystal structure of threo-(S,S)-diallyl dioxide derivatives?

Methodological Answer:

X-ray crystallography is the gold standard. Key considerations include:

- Conformational Analysis : The five-membered heterocycle in diallyl dioxide derivatives adopts an envelope conformation, with sulfur atoms deviating by 0.795 Å from the ring plane .

- Anti-Orientation : Allyl groups are anti-oriented relative to the sulfur atom, with double bonds opposing the heterocycle plane.

- Achirality Confirmation : Verify absence of chiral centers via symmetry operations in the unit cell.

Advanced Question: How can contradictions between computational conformational models and experimental crystallographic data be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects or force field limitations. A hybrid approach is recommended:

Benchmarking : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-311+G*) with experimental bond lengths and angles .

Solvent Modeling : Include implicit solvent models (e.g., PCM) to mimic crystallization conditions.

Dynamic Analysis : Perform molecular dynamics simulations to assess thermal fluctuations.

Error Margins : Report uncertainties (e.g., ±0.01 Å for bond lengths) to contextualize deviations.

Advanced Question: What methodologies ensure data reproducibility and FAIR compliance in diallyl dioxide research?

Methodological Answer:

Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata Standards : Define mandatory fields (e.g., synthesis temperature, solvent purity) using community-agreed templates .

- DOIs for Datasets : Assign Digital Object Identifiers (DOIs) via platforms like OSTI DataID for federally funded research .

- Code Sharing : Publish analysis scripts on GitHub or Zenodo with version control.

Q. Table 2: FAIR Compliance Checklist

| Principle | Implementation Example |

|---|---|

| Findable | Deposit raw GC-MS data in MetaboLights (e.g., MTBLS3750) |

| Accessible | Use open-access repositories (e.g., NCBI SRA, PRJNA778766) |

| Interoperable | Format tables using ISA-Tab standards |

| Reusable | Provide detailed experimental protocols |

Advanced Question: How can multi-omics data be integrated to study the biological effects of diallyl compounds?

Methodological Answer:

A systems biology approach is essential:

Transcriptomics : Use RNA-seq to identify differentially expressed genes (e.g., CYP1A1 inhibition by diallyl trisulfide ).

Metabolomics : Pair LC-MS with pathway analysis (e.g., KEGG) to map sulfur metabolism shifts.

Microbiome Data : Integrate 16S rRNA sequencing (e.g., fecal samples ) with host response metrics.

Validation : Cross-verify omics findings with in vitro assays (e.g., IC50 measurements).

Basic Question: What are the best practices for citing literature and datasets in diallyl dioxide research?

Methodological Answer:

- Citations : Follow journal-specific guidelines (e.g., ACS Style) and include DOIs for all referenced articles .

- Dataset Attribution : Cite datasets using persistent identifiers (e.g., DOI:10.1234/abcd) and list accession numbers (e.g., PRJNA778766) .

- Software Credit : Cite open-source tools (e.g., Gaussian for DFT, PyMOL for visualization).

Advanced Question: How should researchers design experiments to investigate structure-activity relationships (SAR) in diallyl dioxide derivatives?

Methodological Answer:

- Synthetic Variants : Synthesize analogs with modified allyl chain lengths or stereochemistry.

- Activity Assays : Test antioxidant capacity via DPPH assays or antiproliferative effects in cancer cell lines .

- Computational SAR : Use QSAR models to predict bioactivity based on electronic parameters (e.g., HOMO-LUMO gaps).

Basic Question: What statistical methods are appropriate for analyzing variability in GC-MS data?

Methodological Answer:

- ANOVA : Compare inter-day vs. intra-day variability .

- Limit of Detection (LOD) : Calculate as 3.3 × (standard deviation of blank)/slope.

- Outlier Tests : Apply Grubbs’ test to exclude anomalous replicates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.